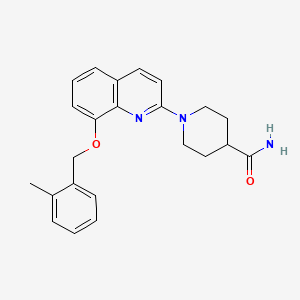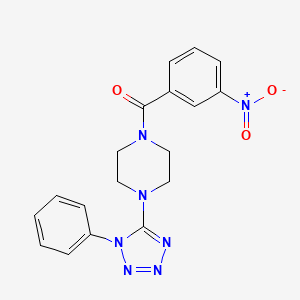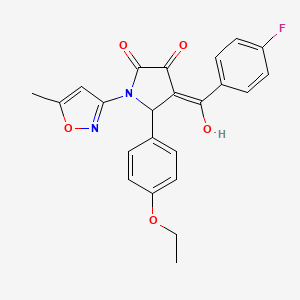
1-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C23H25N3O2 and its molecular weight is 375.472. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
准备方法
Synthetic routes and reaction conditions: The synthesis of 1-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide typically involves the reaction of 8-hydroxyquinoline with 2-methylbenzyl chloride to form 8-((2-methylbenzyl)oxy)quinoline. This intermediate is then reacted with piperidine-4-carboxylic acid chloride in the presence of a base such as triethylamine to produce the final product.
Industrial production methods: Industrial synthesis methods may involve similar routes, but with optimized conditions for large-scale production, such as higher temperatures, pressures, and the use of more efficient catalysts to increase yield and reduce reaction time.
化学反应分析
Types of reactions it undergoes: 1-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide can undergo various reactions including oxidation, reduction, and substitution.
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides or carboxylic acids.
Reduction: Reduction can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce corresponding quinoline derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, where the piperidine ring or the benzyl group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions: For oxidation, reagents like potassium permanganate, chromium trioxide; for reduction, reagents like lithium aluminum hydride, sodium borohydride; and for substitution, various nucleophiles such as amines, thiols, or halides can be used.
Major products formed from these reactions: Depending on the reaction type, the major products can be quinoline N-oxides, reduced quinoline derivatives, or substituted quinoline derivatives.
Scientific Research Applications: this compound has various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as infections and cancers.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action: The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, which leads to the modulation of various biochemical pathways. These interactions can inhibit or activate these targets, resulting in the desired biological effects.
Comparison with Similar Compounds:
相似化合物的比较
8-hydroxyquinoline derivatives
2-methylbenzyl substituted quinolines
Piperidine-4-carboxamide derivatives
This compound's uniqueness lies in its specific structural features that impart distinct biological activities and chemical reactivity, making it valuable for research and industrial applications.
属性
IUPAC Name |
1-[8-[(2-methylphenyl)methoxy]quinolin-2-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-16-5-2-3-6-19(16)15-28-20-8-4-7-17-9-10-21(25-22(17)20)26-13-11-18(12-14-26)23(24)27/h2-10,18H,11-15H2,1H3,(H2,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQNQHARMBZEJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC=CC3=C2N=C(C=C3)N4CCC(CC4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 4-(2-((2-(3-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2931995.png)
![3-[(5E)-5-[(2-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)propanamide](/img/structure/B2931996.png)
![3,3-Dimethyl-4-[1-[(3-propan-2-yl-1,2,4-thiadiazol-5-yl)methyl]piperidin-4-yl]azetidin-2-one](/img/structure/B2931998.png)
![1-(3,5-difluorophenyl)-3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea](/img/structure/B2931999.png)
![5-(Methylsulfamoyl)-2-[2-(trifluoromethoxy)phenyl]benzoic acid](/img/structure/B2932000.png)

![6-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B2932005.png)

![Benzo[d][1,3]dioxol-5-yl(7-phenyl-1,4-thiazepan-4-yl)methanone](/img/structure/B2932008.png)

![N-cyclohexyl-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2932012.png)
![2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2932013.png)

